
2-(Piperidin-3-yl)aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-3-yl)aniline dihydrochloride is a chemical compound that features a piperidine ring attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)aniline dihydrochloride typically involves the reaction of 3-piperidone with aniline under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group in 3-piperidone to a secondary amine. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired reduction and subsequent formation of the dihydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-3-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-3-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with the active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Aniline: A benzene ring with an amino group attached.
3-Piperidone: A piperidine derivative with a carbonyl group.
Uniqueness
2-(Piperidin-3-yl)aniline dihydrochloride is unique due to the combination of the piperidine and aniline moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
695185-50-3 |
|---|---|
Molekularformel |
C11H18Cl2N2 |
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
2-piperidin-3-ylaniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;;/h1-2,5-6,9,13H,3-4,7-8,12H2;2*1H |
InChI-Schlüssel |
LPJJFISFVYYXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=CC=CC=C2N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




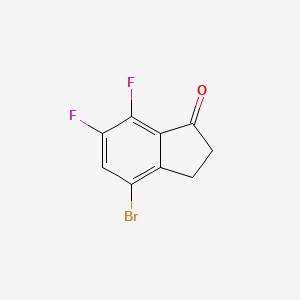
![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)

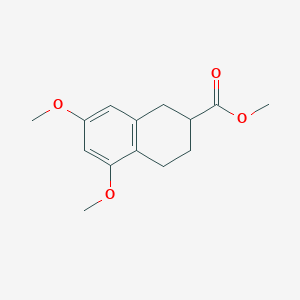
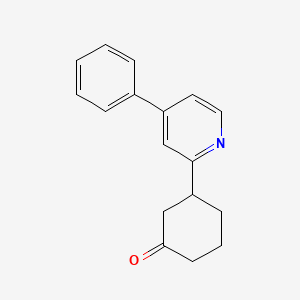
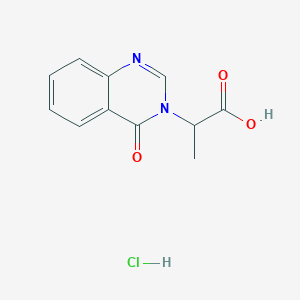

![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)
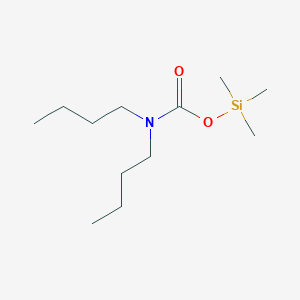
![3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11863187.png)
